molecular formula C24H20BrN5O4S B2396280 (4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887221-39-8

(4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2396280
CAS No.: 887221-39-8
M. Wt: 554.42
InChI Key: AIEZZGONHWZOCT-UHFFFAOYSA-N
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Description

The compound (4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic molecule featuring:

  • A thiazolo[3,2-b][1,2,4]triazole core with a hydroxyl group at position 4.
  • A 4-bromophenyl substituent and 2-furyl group on the thiazolo-triazole ring.
  • A piperazine moiety linked to a furan-2-yl methanone.

Properties

IUPAC Name

[4-[(4-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O4S/c25-16-7-5-15(6-8-16)19(28-9-11-29(12-10-28)22(31)18-4-2-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-3-1-13-33-17/h1-8,13-14,19,32H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZZGONHWZOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Bromophenyl group : Known for its influence on biological activity.
  • Furan rings : Associated with various pharmacological properties.
  • Thiazolo[3,2-b][1,2,4]triazole moiety : Implicated in anticancer and antimicrobial activities.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole structures exhibit diverse biological activities including:

  • Anticancer Properties : Many derivatives of triazoles have shown potent cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds similar to the target molecule have demonstrated efficacy against a range of bacteria and fungi.

Table 1: Biological Activities of Related Compounds

Compound TypeActivity TypeReference
Triazole DerivativesAnticancer
Thiazole CompoundsAntimicrobial
Piperazine AnaloguesAntidepressant

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Interaction with DNA/RNA : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to the target molecule:

  • Anticancer Studies :
    • A study by Ahsan et al. demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Antimicrobial Efficacy :
    • Research indicated that thiazole-containing compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative was reported to inhibit bacterial growth with an MIC value of 32 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo-Triazole Core

Compound A :
  • Name: 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone
  • Key Differences :
    • 2-Ethyl group replaces the 2-furyl on the thiazolo-triazole core.
    • 3-Fluorophenyl instead of 4-bromophenyl .
  • Fluorine’s electronegativity may improve binding affinity to aromatic residue-rich targets (e.g., serotonin receptors) compared to bromine’s bulkier profile .
Compound B :
  • Name : (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key Differences: 4-Methoxybenzylidene substituent instead of the piperazine-furanoyl moiety. Lacks the 6-hydroxy group.
  • Implications: The methoxy group may enhance metabolic stability but reduce hydrogen-bonding capacity.

Piperazine-Linked Derivatives

Compound C :
  • Name : 3-(4-Bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
  • Key Differences: Piperazine is linked to 4-methoxyphenyl instead of furan-2-yl methanone. Thiazolo-triazole core lacks the 6-hydroxy and 2-furyl groups.
  • Implications :
    • Methoxyphenyl-piperazine derivatives are often associated with dopamine D2 receptor antagonism.
    • The absence of hydroxyl and furan groups may reduce solubility and alter target specificity .

Functional Group Impact on Bioactivity

Feature Target Compound Compound A Compound B Compound C
Thiazolo-Triazole Core 6-OH, 2-furyl 6-OH, 2-ethyl No OH, 4-methoxy No OH, no furyl
Aryl Substituent 4-Bromophenyl 3-Fluorophenyl 4-Bromophenyl 4-Bromophenyl
Piperazine Linkage Furan-2-yl methanone Furan-2-yl methanone Absent 4-Methoxyphenyl
Solubility Moderate (OH enhances) Low (ethyl) Low (methoxy) Low
CNS Penetration Likely (piperazine) Likely Unlikely Likely

Research Findings and Therapeutic Potential

  • Neurodegenerative Applications: Benzothiazole analogs (e.g., riluzole-like compounds) inhibit protein aggregation in Huntington’s disease .
  • Receptor Targeting: Piperazine-furanoyl derivatives are explored for serotonin/dopamine receptor modulation. The furan’s electron-rich nature may improve binding compared to methoxyphenyl groups in Compound C .
  • Metabolic Stability : The bromophenyl group increases molecular weight (vs. fluorophenyl in Compound A), which may slow metabolism but reduce oral bioavailability.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to integrate the bromophenyl and furan moieties.
  • Cyclization to form the thiazolo[3,2-b][1,2,4]triazole core.
  • Methylation or substitution to attach the piperazine and furan-2-yl methanone groups.

Key conditions include:

  • Solvents : Dimethylformamide (DMF) or chloroform for solubility and reactivity .
  • Catalysts : Triethylamine to facilitate nucleophilic substitutions or condensations .
  • Temperature control : Reactions often require heating (70–100°C) for cyclization steps .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • FT-IR : To identify functional groups (e.g., hydroxyl, carbonyl) .

Q. What functional groups contribute to its potential bioactivity?

The compound’s pharmacophores include:

  • Thiazolo-triazole core : Known for antimicrobial and anticancer activity .
  • 4-Bromophenyl group : Enhances lipophilicity and receptor binding .
  • Piperazine ring : Facilitates interaction with central nervous system targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-response profiling : Test the compound across a range of concentrations to identify optimal efficacy windows .
  • Target validation : Use molecular docking or surface plasmon resonance (SPR) to confirm binding affinity to hypothesized targets (e.g., kinases, GPCRs) .
  • Comparative assays : Benchmark against structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to isolate substituent-specific effects .

Q. What methodologies optimize reaction yields and purity during synthesis?

  • Design of Experiments (DoE) : Statistically model variables (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
  • In-line analytics : Use flow chemistry setups with real-time HPLC monitoring for rapid optimization .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 2-fluorophenyl) or heterocyclic (e.g., morpholine instead of piperazine) groups .
  • Biological testing : Screen analogs against disease-specific assays (e.g., antifungal, anticancer) to correlate substituents with activity (Table 1) .

Q. Table 1: SAR Insights from Structural Analogs

Substituent ModificationObserved Activity TrendReference
Replacement of bromine with chlorine↑ Antifungal potency
Addition of methoxybenzylideneEnhanced cytotoxicity
Piperazine to morpholine swap↓ CNS activity, ↑ solubility

Q. What computational tools predict binding modes or metabolic stability?

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets like CYP450 enzymes .
  • ADMET prediction (SwissADME) : Estimate bioavailability, logP, and metabolic pathways .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How should researchers handle discrepancies in spectroscopic data?

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., 6-(4-bromophenyl)imidazo derivatives) .
  • X-ray crystallography : Resolve ambiguous regions (e.g., stereochemistry at the piperazine junction) .
  • Dynamic NMR : Study conformational flexibility in solution for tautomeric forms .

Notes for Methodological Rigor

  • Avoid commercial sources (e.g., BenchChem, ECHEMI) for synthesis protocols; prioritize peer-reviewed methodologies .
  • For bioactivity studies, include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .
  • Use orthogonal analytical techniques (e.g., LC-MS + NMR) to confirm compound identity .

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